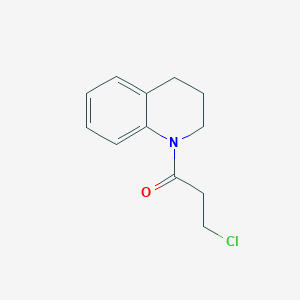

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

Overview

Description

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the 3-chloropropanoyl group in this compound introduces unique chemical properties that make it valuable for various synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be synthesized through the acylation of 1,2,3,4-tetrahydroquinoline with 3-chloropropionyl chloride. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is extracted using organic solvents. The crude product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the 3-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The tetrahydroquinoline ring can be oxidized to quinoline using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products:

Nucleophilic Substitution: Formation of substituted propanoyl derivatives.

Reduction: Formation of 1-(3-hydroxypropanoyl)-1,2,3,4-tetrahydroquinoline.

Oxidation: Formation of 1-(3-chloropropanoyl)quinoline.

Scientific Research Applications

Biological Activities

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Anticancer Activity : Tetrahydroquinoline derivatives are known for their anticancer properties. Research has shown that certain modifications to the tetrahydroquinoline structure can enhance its activity against various cancer cell lines. For instance, compounds with specific aryl substitutions have demonstrated improved antiproliferative effects in vitro against lung carcinoma and breast adenocarcinoma cell lines .

- Antioxidant Properties : The compound may also possess antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Studies on related tetrahydroquinoline derivatives have indicated their potential as antioxidants .

- Pesticidal Applications : Beyond human health applications, tetrahydroquinolines are being explored for their use in agriculture as pesticides. Their ability to inhibit certain biological pathways in pests could lead to the development of novel agrochemicals .

Case Study 1: Anticancer Screening

A series of synthesized tetrahydroquinoline analogues were screened for anticancer activity. The lead compound demonstrated significant inhibition of cancer cell proliferation at concentrations as low as 25 μM across multiple cancer types including prostate and lung cancers. The structure-activity relationship indicated that specific substitutions on the aromatic rings significantly influenced the potency of these compounds .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, various tetrahydroquinoline derivatives were tested for their ability to scavenge free radicals. The results indicated that certain modifications enhanced their efficacy as antioxidants compared to standard reference compounds .

Potential Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of anticancer drugs targeting specific cell lines. |

| Agriculture | Formulation of new pesticides with lower toxicity profiles for non-target species. |

| Nutraceuticals | Utilization as dietary supplements due to antioxidant properties. |

Mechanism of Action

The mechanism of action of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways. The presence of the 3-chloropropanoyl group enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

1-(3-Chloropropanoyl)quinoline: Similar structure but lacks the tetrahydroquinoline ring, resulting in different chemical properties and reactivity.

3-Chloropropionyl chloride: A precursor used in the synthesis of this compound, with different reactivity due to the absence of the quinoline ring.

1-(3-Hydroxypropanoyl)-1,2,3,4-tetrahydroquinoline:

The uniqueness of this compound lies in its combination of the quinoline ring and the 3-chloropropanoyl group, which imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Biological Activity

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydroquinoline with 3-chloropropionyl chloride. This reaction can be catalyzed under various conditions to optimize yield and purity. The compound may also be synthesized through a one-pot multicomponent reaction (MCR) that incorporates various functional groups to enhance biological activity.

Anticancer Properties

Tetrahydroquinoline derivatives have shown significant anticancer activity. For instance, compounds similar to this compound have demonstrated inhibition against various cancer cell lines:

- H460 Lung Carcinoma : IC50 values around 4.9 μM.

- A-431 Skin Carcinoma : IC50 values around 2.0 μM.

- HT-29 Colon Adenocarcinoma : IC50 values around 4.4 μM.

- DU145 Prostate Carcinoma : IC50 values around 12.0 μM.

- MCF7 Breast Adenocarcinoma : IC50 values around 14.6 μM .

These results indicate a promising profile for the compound in targeting multiple cancer types.

The mechanism by which tetrahydroquinoline derivatives exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Specific pathways affected include:

- Cell Cycle Arrest : Compounds can induce G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inhibition of Angiogenesis : Preventing tumor growth by inhibiting new blood vessel formation.

Other Biological Activities

In addition to anticancer properties, tetrahydroquinoline derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some derivatives exhibit activity against various bacterial strains and fungi.

- Anti-inflammatory Effects : Certain compounds have shown potential in reducing inflammation in preclinical models.

- Neuroprotective Effects : Research indicates that tetrahydroquinoline derivatives may protect neuronal cells from oxidative stress and apoptosis .

Case Studies

Several studies have highlighted the biological potential of tetrahydroquinolines:

- Anticancer Efficacy Study : A recent study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines. The study found that modifications on the phenyl ring significantly impacted antiproliferative activity .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of tetrahydroquinoline derivatives against resistant bacterial strains. Results indicated that certain modifications enhanced their efficacy compared to standard antibiotics .

- Neuroprotection Research : A study assessed the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegenerative diseases, demonstrating their ability to reduce neuronal damage and improve cognitive function .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline derivatives, and how do reaction conditions influence product yields?

- Methodology : The synthesis typically involves intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) diphenylamine under controlled heating or catalytic conditions. For example, bifunctional derivatives are synthesized via electrophilic attack of aliphatic side chains on aromatic moieties, followed by cyclization . Key parameters include solvent choice (e.g., dichloromethane), stoichiometry of reagents (e.g., epichlorohydrin excess), and temperature (15–20°C for optimal cyclization) .

Q. How is structural characterization of these compounds performed to confirm regioselectivity and purity?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are standard. For example, ¹H NMR chemical shifts (e.g., δ 1.2–3.0 ppm for aliphatic protons) and HPLC purity (>98%) validate structural integrity . X-ray crystallography further confirms stereochemistry, as demonstrated for sulfonyl-substituted derivatives with half-chair conformations and hydrogen-bonding patterns .

Q. What analytical techniques are used to assess the stability and degradation products of 1-(3-Chloropropanoyl)-tetrahydroquinoline derivatives?

- Methodology : Accelerated stability studies under varying pH, temperature, and light exposure are conducted. Techniques include mass spectrometry (MS) to detect degradation fragments and thermogravimetric analysis (TGA) for thermal stability. For example, decomposition above 200°C correlates with loss of the chloropropanoyl group .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-(3-Chloropropanoyl)-tetrahydroquinoline derivatives be achieved, and what catalysts improve optical purity?

- Methodology : Chemoenzymatic approaches using lipases or acyltransferases (e.g., Mycobacterium smegmatis variants) enable resolution of racemic alcohols. For asymmetric catalysis, chiral phosphoramidite ligands (e.g., (R)-THQphos) achieve >99% enantiomeric excess (ee) in allylic alkylation reactions . Reaction optimization includes solvent polarity adjustments (e.g., hexane/isopropanol mixtures) and temperature control to minimize racemization .

Q. What strategies enhance the catalytic dehydrogenation of 1,2,3,4-tetrahydroquinoline derivatives to quinoline analogs?

- Methodology : Atomically dispersed Fe catalysts on N-doped carbon (Fe-ISAS/CN) show 100% conversion and selectivity for quinoline formation. Key factors include catalyst loading (5 wt%), reaction time (12–24 h), and solvent (toluene at 120°C). Recyclability studies confirm 82% retention of activity after five cycles .

Q. How do researchers resolve contradictions in pharmacological data for tetrahydroquinoline derivatives targeting STAT5 or RORγt?

- Methodology : Comparative IC₅₀ assays and molecular docking studies reconcile discrepancies. For STAT5 inhibitors (e.g., compound 17d, IC₅₀ = 0.2 µM), selectivity is validated via kinase profiling. For RORγt inverse agonists, in vivo efficacy in rheumatoid arthritis models (e.g., collagen-induced arthritis) correlates with in vitro binding affinities .

Q. What challenges arise in synthesizing bifunctional 1-(3-Chloropropanoyl)-tetrahydroquinoline derivatives, and how are they mitigated?

- Methodology : Competing intermolecular reactions (e.g., dimerization) are minimized by slow reagent addition and dilution. For example, stepwise introduction of 1,4-diaminobenzene prevents cross-linking, achieving >70% yields of bifunctional products . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) isolates target compounds .

Q. How does computational modeling guide the design of tetrahydroquinoline-based inhibitors with improved pharmacokinetic profiles?

- Methodology : Density Functional Theory (DFT) predicts electron-deficient regions for electrophilic substitution. Molecular dynamics simulations optimize binding to targets like STAT5, prioritizing substituents (e.g., indolyl or pyridyl groups) that enhance hydrophobic interactions .

Q. Safety and Handling

Q. What safety protocols are critical when handling 1-(3-Chloropropanoyl)-tetrahydroquinoline derivatives in the lab?

- Methodology : Use NIOSH-approved respirators (P95 filters) and neoprene gloves to avoid inhalation/skin contact. Storage under nitrogen at –20°C prevents degradation. Spills are neutralized with sodium carbonate before disposal .

Q. Biological and Pharmacological Evaluation

Q. How are in vitro and in vivo biological activities of these compounds assessed for therapeutic potential?

Properties

IUPAC Name |

3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUVQWRFSPZHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979736 | |

| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91494-44-9, 6351-45-7 | |

| Record name | 3-Chloro-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91494-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.